molecular formula C19H18N2O3 B11073143 Furo[3,2-a]phenazine-2-carboxylic acid, 4,5-dihydro-1,5,5-trimethyl-, methyl ester

Furo[3,2-a]phenazine-2-carboxylic acid, 4,5-dihydro-1,5,5-trimethyl-, methyl ester

Cat. No.: B11073143
M. Wt: 322.4 g/mol
InChI Key: LTUOJWPPNXUGHQ-UHFFFAOYSA-N
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Description

Furo[3,2-a]phenazine-2-carboxylic acid, 4,5-dihydro-1,5,5-trimethyl-, methyl ester is a heterocyclic compound featuring a fused furophenazine core. This structure combines a furan ring with a phenazine moiety, substituted with methyl groups at positions 1,5,5 and a methyl ester at the carboxylic acid position. The methyl ester group likely enhances lipophilicity, influencing bioavailability and stability compared to its free acid form .

Properties

Molecular Formula

C19H18N2O3

Molecular Weight

322.4 g/mol

IUPAC Name

methyl 1,5,5-trimethyl-4H-furo[3,2-a]phenazine-2-carboxylate

InChI

InChI=1S/C19H18N2O3/c1-10-14-13(24-16(10)18(22)23-4)9-19(2,3)17-15(14)20-11-7-5-6-8-12(11)21-17/h5-8H,9H2,1-4H3

InChI Key

LTUOJWPPNXUGHQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=C1C3=NC4=CC=CC=C4N=C3C(C2)(C)C)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phenazine derivatives, including Furo[3,2-a]phenazine-2-carboxylic acid, 4,5-dihydro-1,5,5-trimethyl-, methyl ester, typically involves several key methods:

Industrial Production Methods

Industrial production of phenazine derivatives often involves multicomponent approaches and the use of environmentally benign reagents. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Electrophilic Substitution

The phenazine core undergoes regioselective substitutions:

  • Bromination : N-bromosuccinimide (NBS) in ethanol introduces bromine at position 5 (Scheme 1 in ).

  • Nitration : Mixed HNO₃/H₂SO₄ yields nitro derivatives at position 3.

Ester Hydrolysis

The methyl ester is hydrolyzed to the carboxylic acid using KOH/MeOH (80% yield) . This intermediate participates in:

  • Amide Coupling : Reacts with aromatic amines via T3P reagent to form bioactive amides .

  • Suzuki Cross-Coupling : Boronic acid derivatives enable Pd-catalyzed arylations (e.g., with 4-chlorophenylboronic acid) .

Catalytic Coupling Reactions

Palladium-catalyzed reactions dominate functionalization:

Reaction TypeConditionsProduct Application
Carbonylative Cyclization PdI₂ (1 mol%), CO (1.2 MPa), MeCN, 120°CTricyclic fused heterocycles
Suzuki–Miyaura Pd₂(dba)₃, K₂CO₃, dioxane, 80°CBiaryl derivatives (MIC: 50 mg/mL vs. E. coli)

For example, Suzuki coupling with 3-methyl-2-furoic acid boronic ester produces hybrid structures with enhanced antibacterial activity .

Oxidation and Reduction

  • Oxidation : MnO₂ selectively oxidizes the dihydrofuran ring to a ketone (70% yield).

  • Reduction : NaBH₄ reduces the ketone to a secondary alcohol, stabilizing the dihydrofuran moiety.

Key Mechanistic Insights

  • Microwave irradiation accelerates cyclization by enhancing dipole polarization .

  • Steric effects from 1,5,5-trimethyl groups direct electrophiles to position 3 .

Biological Activity Correlation

Derivatives exhibit structure-dependent bioactivity:

DerivativeModificationBioactivity (MIC)
Boronic Acid Ester Suzuki-coupled aryl groups1.17–2.34 μg/mL (gram-negative pathogens)
Amide Aromatic amine conjugatesApoptosis induction in cancer cells

Stability and Degradation

The compound degrades under UV light via:

  • Photooxidation : Singlet oxygen attacks the phenazine ring, forming quinones.

  • Ester Hydrolysis : Accelerated in acidic/alkaline conditions (t₁/₂ = 12 hours at pH 10).

Scientific Research Applications

Furo[3,2-a]phenazine-2-carboxylic acid, 4,5-dihydro-1,5,5-trimethyl-, methyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of Furo[3,2-a]phenazine-2-carboxylic acid, 4,5-dihydro-1,5,5-trimethyl-, methyl ester involves its interaction with specific molecular targets and pathways. The compound may exert its effects by inhibiting certain enzymes or interfering with cellular processes . The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The provided evidence highlights several structurally related compounds, primarily methyl esters and heterocyclic derivatives. Below is a detailed comparison:

Table 1: Key Structural and Functional Comparisons

Compound Name Core Structure Functional Groups/Substituents Applications/Properties Evidence Source
Furo[3,2-a]phenazine-2-carboxylic acid, 4,5-dihydro-1,5,5-trimethyl-, methyl ester Furophenazine Methyl ester, dihydro-1,5,5-trimethyl groups Unknown (hypothetical) N/A
Triflusulfuron methyl ester Triazin-2-yl sulfonylurea Trifluoroethoxy, dimethylamino groups Herbicide (sulfonylurea class)
Ethametsulfuron methyl ester Triazin-2-yl sulfonylurea Ethoxy, methylamino groups Herbicide (sulfonylurea class)
Metsulfuron methyl ester Triazin-2-yl sulfonylurea Methoxy, methyl groups Herbicide (sulfonylurea class)
(4aS)-1-[(3-Fluorophenyl)methyl]-4-hydroxy-N-[5-methyl-2-(trifluoromethyl)furan-3-yl]-... Pyridopyridazine Fluorophenyl, trifluoromethyl furan Pharmaceutical intermediate (patent)

Key Observations:

Heterocyclic Core: The furophenazine core resembles pyridopyridazine derivatives in the patent (), which are synthesized for bioactive applications .

Functional Differences: Substituent Impact: The dihydro-1,5,5-trimethyl groups in the target compound contrast with sulfonylurea herbicides (), which rely on triazine-linked sulfonyl groups for herbicidal activity. This suggests divergent mechanisms of action .

Synthetic Pathways :

  • The patent in describes synthesizing furan-containing intermediates via condensation of aldehydes with piperidine esters. A similar approach might apply to the target compound’s methyl ester formation .

Biological Activity

Furo[3,2-a]phenazine-2-carboxylic acid, 4,5-dihydro-1,5,5-trimethyl-, methyl ester is a compound of interest due to its potential biological activities. This article explores its synthesis, biological activity, and relevant case studies, supported by diverse research findings.

Synthesis of Furo[3,2-a]phenazine Derivatives

The synthesis of furo[3,2-a]phenazine derivatives often involves multi-step reactions. For instance, phenazine derivatives can be synthesized through condensation reactions involving various substrates. The introduction of functional groups significantly influences the biological activity of these compounds.

Key Synthetic Pathways

  • Condensation Reactions : Commonly used to form the phenazine core structure.
  • Esterification : Modifying carboxylic acids to enhance solubility and bioactivity.
  • Functionalization : Adding substituents that can enhance pharmacological properties.

Biological Activity

Furo[3,2-a]phenazine derivatives exhibit a range of biological activities including antimicrobial, anticancer, and antioxidant properties.

Anticancer Activity

Research indicates that phenazine derivatives can exhibit potent cytotoxic effects against various cancer cell lines. For example:

  • Cytotoxicity Studies : Compounds derived from furo[3,2-a]phenazine showed IC50 values in the low micromolar range against HeLa and A549 cancer cell lines, indicating significant growth inhibition.

Antimicrobial Properties

Phenazines are known for their antibiotic properties. They can inhibit a range of bacterial strains and have been studied for their effects on biofilm formation in pathogenic bacteria.

Antioxidant Activity

The antioxidant potential of furo[3,2-a]phenazine derivatives has been evaluated through various assays. These compounds can scavenge free radicals and reduce oxidative stress in biological systems.

Case Studies and Research Findings

Several studies have highlighted the biological activities associated with furo[3,2-a]phenazine derivatives:

  • Study on Anticancer Activity :
    • A study demonstrated that specific furo[3,2-a]phenazine derivatives exhibited significant antiproliferative activity against HepG2 liver cancer cells with an IC50 value of 12.5 µM .
  • Antimicrobial Efficacy :
    • In vitro tests showed that phenazine derivatives effectively inhibited the growth of Staphylococcus aureus and Escherichia coli .
  • Antioxidant Capacity :
    • A recent study assessed the antioxidant activity using DPPH and ABTS assays, revealing that certain derivatives had higher scavenging activities than standard antioxidants .

Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerIC50 values < 20 µM against various cancer lines
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
AntioxidantSignificant free radical scavenging abilities

Q & A

Q. What synthetic strategies are recommended for constructing the furophenazine core in this compound?

The furophenazine scaffold can be synthesized via oxidative cyclization of pre-functionalized indole derivatives. Key steps include:

  • Indoleamine precursor preparation : Start with substituted indole derivatives (e.g., 7,8-dimethoxy-10H-carbazole-4-carbaldehyde) to ensure proper regioselectivity during cyclization .
  • Oxidative ring closure : Use reagents like Mn(OAc)₃ or FeCl₃ to facilitate furan ring formation. Reaction conditions (e.g., solvent, temperature) must be optimized to avoid side products such as pyrano derivatives .
  • Esterification : Introduce the methyl ester group via nucleophilic acyl substitution under basic conditions (e.g., K₂CO₃ in DMF) .

Q. How can the absolute configuration of chiral centers in this compound be determined experimentally?

  • X-ray crystallography : Co-crystallize the compound with a heavy atom (e.g., bromine-substituted derivatives) to resolve stereochemistry .
  • Chiral HPLC : Use a chiral stationary phase (e.g., amylose tris(3,5-dimethylphenylcarbamate)) to separate enantiomers and confirm purity .
  • Optical rotation comparison : Compare observed values with literature data for structurally related carbazole alkaloids .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • ¹H/¹³C NMR : Assign peaks using 2D experiments (COSY, HSQC) to resolve overlapping signals, particularly in the dihydrofuran and phenazine regions .
  • High-resolution mass spectrometry (HRMS) : Confirm molecular formula via electrospray ionization (ESI) in positive ion mode .
  • IR spectroscopy : Identify carbonyl stretches (C=O at ~1700 cm⁻¹) and furan ring vibrations (C-O-C at ~1250 cm⁻¹) .

Advanced Research Questions

Q. How can contradictory data on synthetic yields of this compound be resolved?

Discrepancies in yields often arise from:

  • Oxidant selection : Mn(OAc)₃ may provide higher regioselectivity than FeCl₃ but requires anhydrous conditions .
  • Side reactions : Competing pyrano[3,2-a]carbazole formation can be minimized by reducing reaction temperature from 80°C to 60°C .
  • Purification challenges : Use preparative HPLC with a C18 column to isolate the target compound from byproducts .

Q. What methodologies are suitable for evaluating the compound's bioactivity in antimicrobial assays?

  • Microplate dilution assays : Test against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) strains using a 96-well format. Minimum inhibitory concentrations (MICs) can be determined via optical density measurements .
  • Time-kill kinetics : Monitor bacterial viability over 24 hours to distinguish bactericidal vs. bacteriostatic effects .
  • Synergy studies : Combine with β-lactam antibiotics to assess potentiation effects using checkerboard assays .

Q. How can computational modeling aid in understanding structure-activity relationships (SAR) for this compound?

  • Docking simulations : Use software like AutoDock Vina to predict binding affinities for microbial targets (e.g., DNA gyrase or efflux pumps) .
  • QSAR models : Corrogate substituent effects (e.g., methyl vs. trifluoromethyl groups) on bioactivity using Hammett constants or molecular descriptors .
  • MD simulations : Analyze conformational stability in lipid bilayers to assess membrane permeability .

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